

Physical and chemical properties of 1-Methylcyclobutanecarboxylic acid

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Compound of Interest

Compound Name: 1-Methylcyclobutanecarboxylic acid

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An In-depth Technical Guide to 1-Methylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Methylcyclobutanecarboxylic acid**, alongside detailed experimental protocols for its synthesis, purification, and analysis. This document is intended to serve as a valuable resource for professionals in research and development.

Core Physical and Chemical Properties

1-Methylcyclobutanecarboxylic acid, with the CAS number 32936-76-8, is a substituted carboxylic acid.^[1] Its core properties are summarized in the tables below.

Table 1: Physical Properties of 1-Methylcyclobutanecarboxylic Acid

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ O ₂	[1][2][3]
Molecular Weight	114.14 g/mol	[1][2][3]
Appearance	Not definitively reported; likely a liquid or low-melting solid	Inferred
Boiling Point	203.5 °C at 760 mmHg	[2][4]
Melting Point	Not available (N/A)	[2]
Density	1.122 g/cm ³	[2]
Flash Point	92 °C	[2]
pKa	~5.00 (Predicted)	[4]
Solubility	Expected to be soluble in organic solvents like chloroform and methanol[5]; likely sparingly soluble in water.	Inferred

Table 2: Chemical Identifiers of 1-Methylcyclobutanecarboxylic Acid

Identifier	Value	Source(s)
IUPAC Name	1-methylcyclobutane-1-carboxylic acid	[1]
CAS Number	32936-76-8	[1][4]
PubChem CID	12757488	[1][2]
SMILES	<chem>CC1(CCC1)C(=O)O</chem>	[1]
InChI	InChI=1S/C6H10O2/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8)	[1]

Predicted Spectroscopic Data

Disclaimer: Experimental spectral data for **1-Methylcyclobutanecarboxylic acid** is not readily available in the searched databases. The following data is predicted based on the known spectral characteristics of its functional groups and analogous compounds.

Predicted ^1H NMR Spectrum (CDCl_3)

The proton NMR spectrum is expected to show signals corresponding to the methyl and cyclobutane ring protons. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift.

- $\delta \sim 12.0$ ppm (s, 1H, -COOH): The carboxylic acid proton signal is typically broad and can vary in chemical shift depending on concentration and solvent.
- $\delta \sim 2.0$ -2.6 ppm (m, 4H, -CH₂-CH₂-): The methylene protons on the cyclobutane ring adjacent to the quaternary carbon.
- $\delta \sim 1.8$ -2.2 ppm (m, 2H, -CH₂-): The methylene protons on the cyclobutane ring further from the quaternary carbon.
- $\delta \sim 1.5$ ppm (s, 3H, -CH₃): The methyl protons.

Predicted ^{13}C NMR Spectrum (CDCl_3)

The carbon NMR spectrum will show distinct signals for each of the non-equivalent carbon atoms in the molecule.

- $\delta \sim 183$ ppm (-COOH): The carbonyl carbon of the carboxylic acid.
- $\delta \sim 40$ ppm (C(CH₃)(COOH)): The quaternary carbon of the cyclobutane ring.
- $\delta \sim 30$ ppm (-CH₂-): The methylene carbons of the cyclobutane ring.
- $\delta \sim 20$ ppm (-CH₃): The methyl carbon.

Predicted IR Spectrum

The infrared spectrum will be characterized by the strong absorptions of the hydroxyl and carbonyl groups of the carboxylic acid functional group.[6]

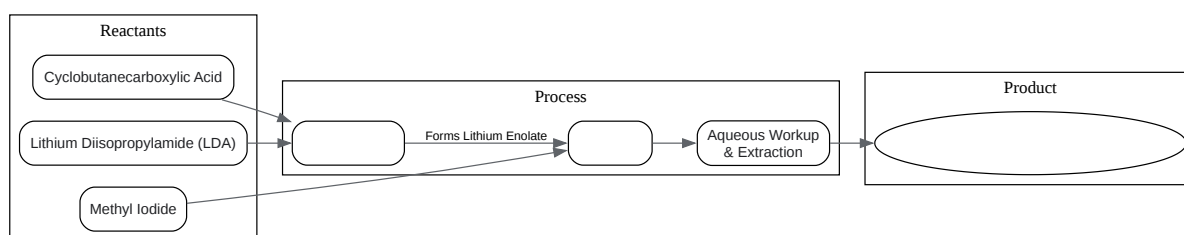
- 3300-2500 cm^{-1} (broad): O-H stretching vibration of the carboxylic acid, which is typically very broad due to hydrogen bonding.
- ~2950 cm^{-1} : C-H stretching vibrations of the alkyl groups.
- ~1710 cm^{-1} (strong): C=O stretching vibration of the carboxylic acid (dimer).
- ~1210-1320 cm^{-1} : C-O stretching vibration.
- ~920 cm^{-1} (broad): O-H bend (out-of-plane).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **1-Methylcyclobutanecarboxylic acid**.

Synthesis of 1-Methylcyclobutanecarboxylic Acid

This protocol is adapted from a general procedure for the α -methylation of carboxylic acids. The synthesis involves the deprotonation of cyclobutanecarboxylic acid followed by alkylation with methyl iodide.



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Caption: Synthesis of **1-Methylcyclobutanecarboxylic Acid**.

- Cyclobutanecarboxylic acid
- Diisopropylamine
- n-Butyllithium (in hexanes)
- Methyl iodide
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (1 M)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Three-neck round-bottom flask
- Dropping funnels
- Magnetic stirrer
- Ice bath
- Nitrogen or argon gas supply
- Rotary evaporator
- Preparation of LDA: In a flame-dried three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C. Stir the resulting solution for 30 minutes at 0 °C.

- Deprotonation: To the freshly prepared LDA solution, add a solution of cyclobutanecarboxylic acid (1.0 equivalent) in anhydrous THF dropwise at 0 °C. Allow the reaction mixture to stir for 1 hour at this temperature to ensure complete formation of the lithium enolate.
- Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.
- Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude **1-Methylcyclobutanecarboxylic acid**.

Purification by Vacuum Distillation

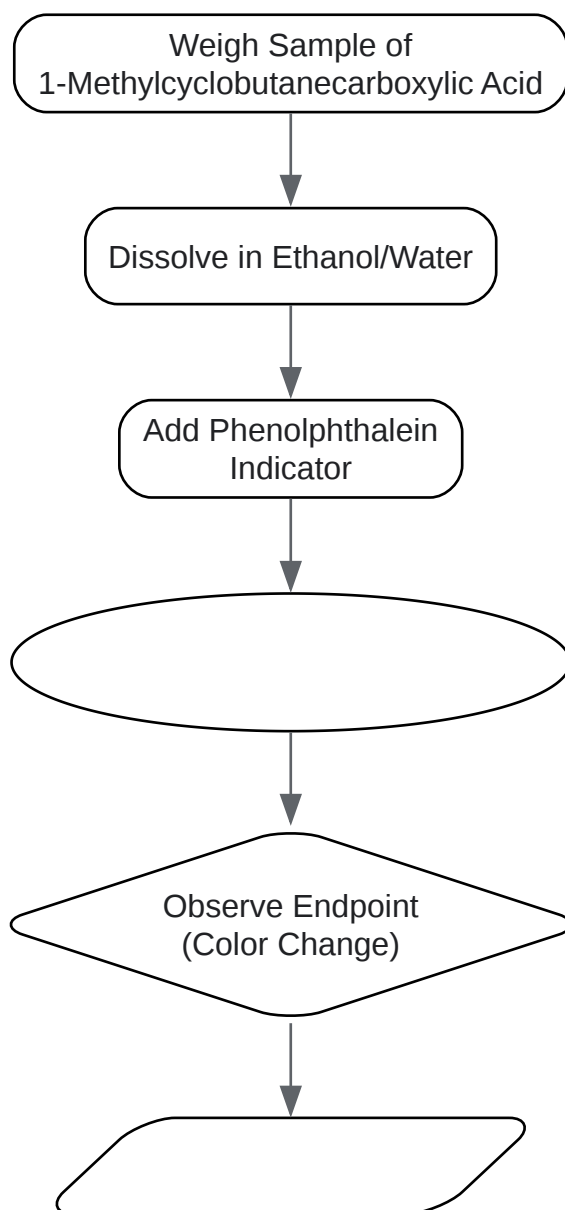
Purification of the crude product can be achieved by vacuum distillation.^[7]

- Short-path distillation apparatus
- Vacuum pump
- Heating mantle
- Cold trap
- Set up the short-path distillation apparatus and ensure all joints are properly sealed.
- Place the crude **1-Methylcyclobutanecarboxylic acid** in the distillation flask.
- Connect the apparatus to a vacuum pump with a cold trap in between.
- Gradually reduce the pressure and begin heating the distillation flask.

- Collect the fraction that distills at the appropriate temperature and pressure. Given the boiling point of 203.5 °C at atmospheric pressure, the distillation should be performed under a high vacuum.

Analysis

The purity of the synthesized carboxylic acid can be determined by titration with a standardized solution of sodium hydroxide.[8][9]



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Caption: Workflow for Titration of **1-Methylcyclobutanecarboxylic Acid**.

- Accurately weigh a sample of the purified **1-Methylcyclobutanecarboxylic acid** and dissolve it in a suitable solvent (e.g., a mixture of ethanol and water).
- Add a few drops of phenolphthalein indicator.
- Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) until the endpoint is reached (a persistent pink color).
- Calculate the purity based on the volume of NaOH solution used, its concentration, and the initial mass of the acid.

For GC-MS analysis, derivatization to a more volatile ester (e.g., methyl ester) is typically required.^[10]

- Derivatization (Methylation): React a small sample of the acid with an excess of a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane in methanol, or by Fischer esterification with methanol and a catalytic amount of sulfuric acid).
- GC Conditions (Example):
 - Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
 - Carrier Gas: Helium at a constant flow of 1 mL/min
 - Inlet Temperature: 250 °C
 - Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- MS Conditions (Example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 40-400

HPLC can be used for the direct analysis of the carboxylic acid.^{[11][12]}

- Mobile Phase: A mixture of an aqueous buffer (e.g., water with phosphoric acid or formic acid) and an organic modifier (e.g., acetonitrile).
- Column: A reverse-phase column (e.g., C18).
- Detection: UV detection at a low wavelength (e.g., 210 nm), as the carboxyl group is a weak chromophore.
- Isocratic or Gradient Elution: Depending on the sample matrix, either an isocratic or gradient method can be developed to achieve adequate separation.

Safety Information

1-Methylcyclobutanecarboxylic acid is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.^[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

This guide provides a foundational understanding of **1-Methylcyclobutanecarboxylic acid** for research and development purposes. It is crucial to consult the relevant Safety Data Sheet (SDS) before handling this compound and to perform all experimental work with appropriate safety precautions.

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